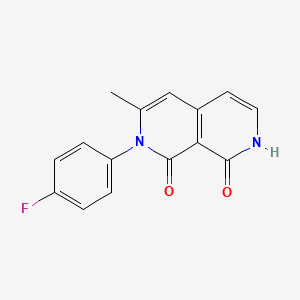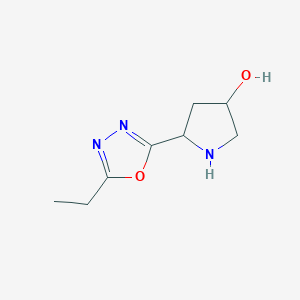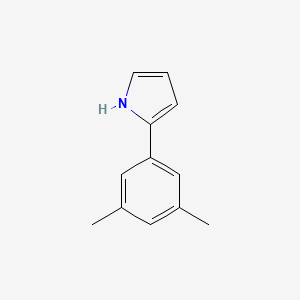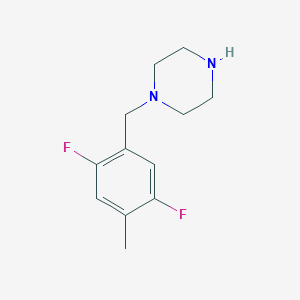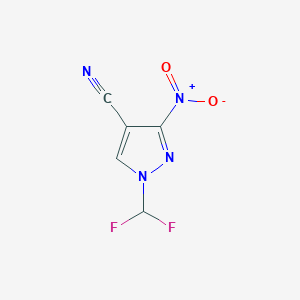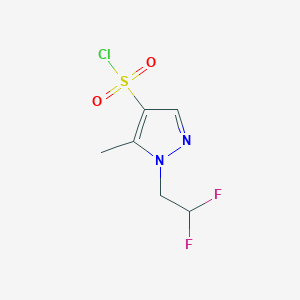
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol is an organic compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzyl alcohol structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol typically involves the reaction of 4-chlorobenzotrifluoride with appropriate reagents to introduce the benzyl alcohol group. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
化学反応の分析
Types of Reactions
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)benzaldehyde or 4-chloro-alpha,2-bis(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the benzyl alcohol group.
4-Chloro-alpha,alpha,alpha-trifluorotoluene: Similar structure but lacks one trifluoromethyl group.
4-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol is unique due to the combination of its chloro and two trifluoromethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H5ClF6O |
|---|---|
分子量 |
278.58 g/mol |
IUPAC名 |
1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7,17H |
InChIキー |
JQHQCMZQOOUQHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


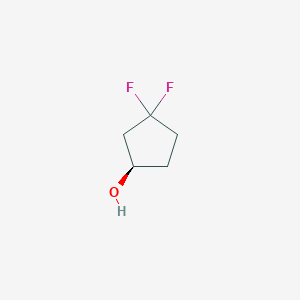

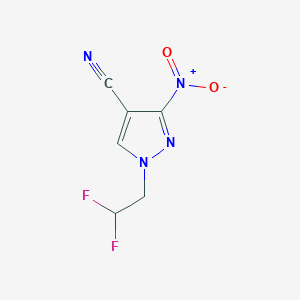

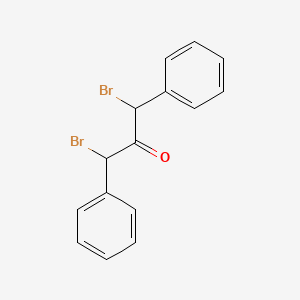
![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
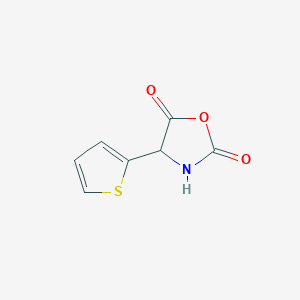
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
